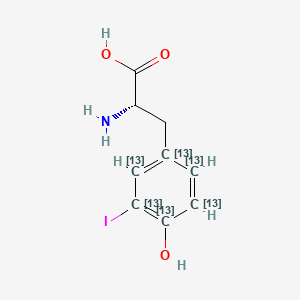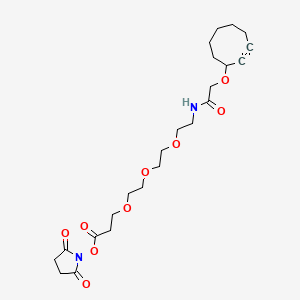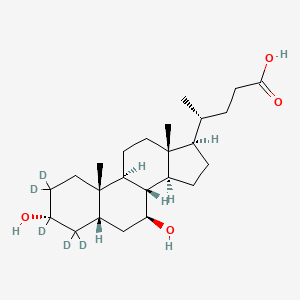
Zomepirac-d4 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zomepirac-d4 (sodium salt) is a deuterated form of Zomepirac sodium, a nonsteroidal anti-inflammatory drug (NSAID). The deuterium atoms replace hydrogen atoms in the molecule, which can help in tracing the compound in various biological and chemical studies. Zomepirac sodium was initially developed for pain management but was withdrawn from the market due to severe anaphylactic reactions in some patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zomepirac-d4 (sodium salt) involves the incorporation of deuterium atoms into the Zomepirac molecule. The general synthetic route for Zomepirac involves the following steps :
Starting Material: Diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine.
Intermediate Formation: The Hantzsch pyrrole synthesis is modified to produce an intermediate compound.
Saponification and Monoesterification: These steps lead to the formation of an ester intermediate.
Acylation: The ester is acylated with N,N-dimethyl-p-chlorobenzamide.
Final Saponification: This step yields Zomepirac.
For the deuterated version, deuterium-labeled reagents are used in the synthesis to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Zomepirac-d4 (sodium salt) would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The process would involve large-scale reactors, purification systems, and quality control measures to ensure the final product’s purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Zomepirac-d4 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in Zomepirac can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reagents can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Zomepirac-d4 (sodium salt) has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new NSAIDs and related compounds.
Mechanism of Action
Zomepirac-d4 (sodium salt) exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain . The deuterium labeling does not alter the mechanism of action but allows for detailed tracking in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tolmetin: Another NSAID with a similar structure but without deuterium labeling.
Ketorolac: A structurally related NSAID used for pain management.
Etoricoxib: A selective COX-2 inhibitor with a different mechanism of action.
Uniqueness
Zomepirac-d4 (sodium salt) is unique due to its deuterium labeling, which allows for precise tracking in research studies. This feature makes it valuable for detailed pharmacokinetic and metabolic studies, distinguishing it from other NSAIDs.
Properties
Molecular Formula |
C15H14ClNNaO3 |
|---|---|
Molecular Weight |
318.74 g/mol |
InChI |
InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/i3D,4D,5D,6D; |
InChI Key |
HAHQPTOOUJYZKK-HGSONKNXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)O)C)[2H])[2H])Cl)[2H].[Na] |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)




![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)

![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)



